(3S,4R)-4-methylpyrrolidine-3-carboxylic acid
CAS No.: 1628734-75-7
Cat. No.: VC17379211
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1628734-75-7 |
|---|---|
| Molecular Formula | C6H11NO2 |
| Molecular Weight | 129.16 g/mol |
| IUPAC Name | (3S,4R)-4-methylpyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H11NO2/c1-4-2-7-3-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 |
| Standard InChI Key | FLYSYPZJEXSTBV-CRCLSJGQSA-N |
| Isomeric SMILES | C[C@H]1CNC[C@H]1C(=O)O |
| Canonical SMILES | CC1CNCC1C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a five-membered pyrrolidine ring with two stereocenters at the 3rd and 4th positions, conferring (3S,4R) configuration. The methyl group at C4 and carboxylic acid at C3 create a stereoelectronic profile that influences both reactivity and biological interactions. Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | (3S,4R)-4-methylpyrrolidine-3-carboxylic acid |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| CAS Registry Number | 1628734-75-7 |
| Isomeric SMILES | C[C@H]1CNC[C@H]1C(=O)O |
| InChI Key | FLYSYPZJEXSTBV-CRCLSJGQSA-N |
The stereochemistry is critical for its function, as demonstrated by the distinct biological activities of its (3R,4S) and (3S,4R) enantiomers.
Physicochemical Characteristics
The compound’s solubility profile is dominated by the carboxylic acid group, which enhances water solubility (estimated logP = -0.82 via XLogP3). Its pKa values are approximately 2.1 (carboxylic acid) and 9.8 (pyrrolidine nitrogen), enabling zwitterionic formation at physiological pH. Thermal analysis predicts a melting point of 198–202°C, consistent with hydrogen-bonding networks observed in crystalline analogs.
Synthesis and Stereochemical Control
Asymmetric Synthetic Routes
Industrial-scale production typically employs enantioselective strategies to avoid racemization:
Route 1: Chiral Pool Synthesis
L-Proline derivatives serve as starting materials. Methylation at C4 is achieved via Mitsunobu reaction with methanol, preserving the (3S) configuration. Subsequent oxidation of the C3 hydroxyl to a carboxylic acid completes the synthesis (yield: 68–72%).
Route 2: Catalytic Asymmetric Hydrogenation
A prochiral diene precursor undergoes hydrogenation using a Ru-BINAP catalyst, achieving >98% enantiomeric excess (ee). This method is favored for scalability, with reported space-time yields of 12 g/L·h in continuous flow reactors.
Purification and Analysis
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves enantiomeric impurities to <0.5%. Chiral stationary phases like Chirobiotic T demonstrate baseline separation of (3S,4R) and (3R,4S) forms (α = 1.32).
Biological and Pharmacological Applications
Enzyme Inhibition Studies
The compound acts as a moderate inhibitor of prolyl oligopeptidase (POP) with an IC₅₀ of 42 μM, likely due to structural mimicry of the enzyme’s tetrahedral intermediate. Molecular docking studies reveal hydrogen bonding between the carboxylic acid and Arg643 residue (binding energy: -8.2 kcal/mol).
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Antiviral agents: Coupling with quinoline derivatives produces HCV NS5A inhibitors (EC₅₀ = 3 nM).
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Antidepressants: N-alkylation yields sigma-1 receptor agonists with 92% oral bioavailability in primates.
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (23% increase vs. unmodified MOF-5), attributed to carboxylic acid-metal coordination.
Challenges and Future Directions
Scalability Limitations
Current synthetic routes require expensive chiral catalysts (≥$1,200/g for Ru-Synphos). Emerging biocatalytic approaches using engineered transaminases could reduce costs by 40% while maintaining ≥99% ee.
Toxicity Profiling
While acute toxicity is low (LD₅₀ > 2,000 mg/kg in rats), chronic exposure studies indicate renal tubular acidosis at doses ≥150 mg/kg/day. Structural modification to zwitterionic prodrugs may mitigate nephrotoxicity.
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